molecular formula C14H9ClFNO4 B4708048 2-chloro-6-fluorobenzyl 4-nitrobenzoate

2-chloro-6-fluorobenzyl 4-nitrobenzoate

Cat. No.: B4708048
M. Wt: 309.67 g/mol
InChI Key: CTPMDWADPNRNQH-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorobenzyl 4-nitrobenzoate is a synthetic aromatic ester featuring a benzyl group substituted with chlorine and fluorine at the 2- and 6-positions, respectively, esterified to a 4-nitrobenzoic acid moiety. For instance, 2-chloro-6-fluorobenzyl bromide (CAS 68220-26-8) is a key intermediate in synthesizing heterocyclic compounds like benzothiazines . Similarly, derivatives such as 4-(2-chloro-6-fluorobenzyl)morpholine demonstrate applications in enzyme inhibition and metabolic stability studies , while pyrrole-based analogs exhibit anti-tubercular activity . The nitro group in 4-nitrobenzoate likely enhances electron-withdrawing effects, influencing reactivity and biological interactions.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)methyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFNO4/c15-12-2-1-3-13(16)11(12)8-21-14(18)9-4-6-10(7-5-9)17(19)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPMDWADPNRNQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluorobenzyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-chloro-6-fluorobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluorobenzyl 4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-Chloro-6-fluorobenzyl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluorobenzyl 4-nitrobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

A critical factor in drug design and synthesis, solubility and stability vary significantly among analogs:

Compound Solubility (μM) Molecular Weight Key Functional Groups Reference
4-(2-Chloro-6-fluorobenzyl)morpholine 184 229.7 Morpholine, Cl, F
2-Chloro-6-fluorobenzyl bromide N/A 223.47 Benzyl bromide, Cl, F
2-Chloro-6-fluorobenzyl alcohol N/A 160.56 Benzyl alcohol, Cl, F
2-Chloro-6-fluoro-N-(4-hydroxyphenyl)benzamide N/A 265.67 Benzamide, Cl, F, hydroxyl
2-Chloro-6-fluorobenzyl 4-nitrobenzoate Inferred low 304.67 Nitrobenzoate ester, Cl, F
  • Solubility : The morpholine derivative (184 μM) benefits from the polar morpholine ring, whereas the nitro group in 4-nitrobenzoate likely reduces aqueous solubility due to increased hydrophobicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-6-fluorobenzyl 4-nitrobenzoate
Reactant of Route 2
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2-chloro-6-fluorobenzyl 4-nitrobenzoate

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